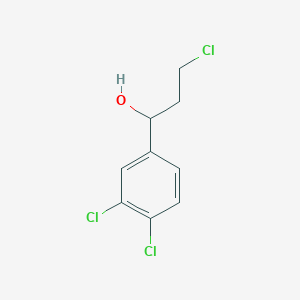

3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(3,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBGPPIDBLVWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCCl)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1 3,4 Dichlorophenyl Propan 1 Ol

Chemical Synthesis Approaches

The conversion of 3-chloro-1-(3,4-dichlorophenyl)propan-1-one (B1355576) to its corresponding alcohol is the most direct and widely employed synthetic strategy. This transformation can be achieved through various reduction methods, each with its own set of advantages and limitations regarding yield, selectivity, and reaction conditions.

Reduction of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one and Related Ketones

The reduction of the carbonyl group in 3-chloro-1-(3,4-dichlorophenyl)propan-1-one is a critical step in the synthesis of the desired alcohol. Both stoichiometric and catalytic methods involving hydride reagents or molecular hydrogen are utilized for this purpose.

Stoichiometric hydride reductions are a common and effective method for the synthesis of 3-chloro-1-(3,4-dichlorophenyl)propan-1-ol. Reagents such as sodium borohydride (B1222165) (NaBH4) are widely used due to their selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at or below room temperature. studylib.net In principle, one mole of sodium borohydride can reduce four moles of the ketone. studylib.net

The general mechanism involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol. youtube.com While specific yield data for the reduction of 3-chloro-1-(3,4-dichlorophenyl)propan-1-one is not extensively reported in readily available literature, similar reductions of substituted acetophenones proceed with high efficiency. studylib.net

| Reagent | Solvent(s) | Temperature | Typical Yield |

| Sodium Borohydride | Methanol, Ethanol | < Room Temperature | High |

| Potassium Borohydride | Ethanol | Cooled | High |

This table presents typical conditions for the reduction of aryl ketones based on general literature.

Catalytic hydrogenation offers a greener and often more atom-economical alternative to stoichiometric hydride reductions. This method involves the use of molecular hydrogen (H2) in the presence of a metal catalyst. Both homogeneous and heterogeneous catalysts can be employed.

For the reduction of related chloropropiophenones, heterogeneous catalysts such as palladium on carbon (Pd/C) are effective. wjpsonline.com The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction.

| Catalyst | Solvent | Pressure | Temperature | Typical Yield |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol | 1-5 atm | Room Temperature | High |

This table outlines general conditions for the catalytic hydrogenation of ketones.

Functional Group Interconversions and Halogenation Reactions

While the direct reduction of the corresponding ketone is the most common route, the synthesis of this compound could theoretically be achieved through functional group interconversions. For instance, a related diol, 1-(3,4-dichlorophenyl)propane-1,3-diol, could undergo selective chlorination at the primary hydroxyl group. However, achieving such selectivity can be challenging due to the presence of the secondary hydroxyl group.

Another hypothetical route involves the halogenation of a suitable precursor. For example, the reaction of 1-(3,4-dichlorophenyl)prop-2-en-1-ol (B8463522) with hydrogen chloride could potentially yield the desired product, though this would need to follow Markovnikov's rule for the addition to the double bond, which may not favor the desired isomer.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to complex molecules in a single step, minimizing waste and improving operational efficiency. While no specific MCRs or cascade reactions have been reported for the direct synthesis of this compound, the principles of these strategies could be applied.

A hypothetical multi-component approach could involve the reaction of 3,4-dichloro-benzaldehyde, a two-carbon nucleophile, and a source of chlorine in a one-pot process. However, the development of such a reaction would require significant research to control the reactivity and selectivity of the components.

Asymmetric and Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the asymmetric synthesis of enantiopure (R)- or (S)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol is of significant importance. The primary strategy for achieving this is the enantioselective reduction of the prochiral ketone precursor.

One of the most effective methods for the asymmetric reduction of prochiral ketones is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent (such as BH3•THF) to the ketone. wikipedia.orgsantiago-lab.com The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines the stereochemistry of the resulting alcohol. isomerlab.com This method is known for its high enantioselectivity and yields for a wide range of ketones. isomerlab.com

Another approach involves the use of chiral catalysts in hydrogenation reactions. For the asymmetric catalytic hydrogenation of β-chloro-propiophenone, a structurally similar compound, supported iron-based chiral catalysts have been shown to be effective. ccsenet.org In one study, high yield (99%) and enantiomeric excess (90% e.e.) were achieved under optimized conditions of temperature, pressure, and catalyst concentration. ccsenet.org

A patent describes a process for the synthesis of dextrorotatory 3'-chlorophenylpropanol using potassium borohydride as the reducing agent and levorotatory prolinol as a chiral catalyst in ethanol. google.com This approach highlights the potential for using chiral amino alcohols to induce stereoselectivity in hydride reductions.

| Method | Catalyst/Reagent | Reducing Agent | Typical e.e. |

| Corey-Itsuno Reduction | (R)- or (S)-CBS Catalyst | BH3•THF | >90% |

| Asymmetric Catalytic Hydrogenation | Supported Iron-Based Chiral Catalyst | H2 | ~90% |

| Chiral Catalyst-Mediated Reduction | Levo-prolinol | Potassium Borohydride | High |

This table summarizes key methodologies for the asymmetric synthesis of chiral alcohols from prochiral ketones.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols like this compound due to its high selectivity and environmentally benign reaction conditions.

Enzyme-Mediated Asymmetric Reductions (e.g., Ketoreductases, Alcohol Dehydrogenases)

The asymmetric reduction of the prochiral ketone, 1-(3,4-Dichlorophenyl)propan-1-one, is a common strategy to produce enantiomerically pure this compound. This transformation is effectively catalyzed by ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes, often sourced from microorganisms like Scheffersomyces stipitis and Candida macedoniensis, exhibit high chemo-, regio-, and enantioselectivity. researchgate.net For instance, a ketoreductase from Scheffersomyces stipitis CBS 6045 has been successfully used for the asymmetric reduction of similar chloro-substituted ketones, achieving high yields and excellent enantiomeric excess (ee). researchgate.net The process typically involves a cofactor, such as NAD(P)H, which provides the hydride for the reduction. researchgate.netbohrium.com

Whole-Cell Biotransformation Systems

To circumvent the need for isolated enzymes and expensive cofactors, whole-cell biotransformation systems are often employed. researchgate.net In this approach, microorganisms that naturally express or are genetically engineered to overexpress the desired reductase are used as the biocatalyst. This method offers the advantage of in-situ cofactor regeneration, making the process more economically viable. For example, recombinant Escherichia coli cells expressing a specific alcohol dehydrogenase can be used to catalyze the reduction of the corresponding ketone to the desired chiral alcohol. researchgate.net The biotransformation of 1,3-dichloro-2-propanol (B29581) to epichlorohydrin (B41342) using whole cells of recombinant Escherichia coli expressing halohydrin dehalogenase has been demonstrated, showcasing the potential of whole-cell systems in related transformations. nih.gov

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is another enzymatic method to obtain enantiomerically pure this compound from a racemic mixture. This technique relies on the differential rate of reaction of a chiral catalyst, typically a lipase, with the two enantiomers. google.comnih.gov For instance, Lipase CALB has been used as a biocatalyst for the dynamic kinetic resolution of (R,S)-3-chloro-1-phenylpropan-1-ol. google.com In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. google.com Dynamic kinetic resolution (DKR) further enhances the yield by incorporating a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one. google.com

Chiral Catalyst-Mediated Asymmetric Reductions

In addition to biocatalysis, asymmetric reduction mediated by chiral metal catalysts or organocatalysts is a prevalent method for synthesizing enantiomerically enriched alcohols. chiralpedia.com These methods often involve the hydrogenation of the corresponding ketone in the presence of a chiral ligand complexed to a metal center, such as ruthenium or rhodium. ccsenet.org Supported iron-based chiral catalysts have been applied in the asymmetric catalytic hydrogenation of β-chloro-propiophenone, a structurally similar compound, achieving high yields and enantiomeric excess. ccsenet.org The reaction conditions, including temperature, pressure, and the concentration of additives, are crucial for optimizing both conversion and enantioselectivity. ccsenet.org

Process Optimization and Reaction Engineering in the Synthesis of this compound

Investigation of Solvent Effects and Reaction Media

The choice of solvent is critical in the catalytic reduction of chloroketones, as it can significantly influence reaction rate, yield, and stereoselectivity. While studies dedicated exclusively to this compound are not extensively detailed in publicly available literature, principles can be drawn from analogous catalytic asymmetric hydrogenations.

In the palladium-catalyzed asymmetric hydrogenation of similar β-substituted ketoesters, the solvent has been shown to be a determining factor for success. For instance, initial trials in non-fluorinated solvents like dichloromethane (B109758) or toluene (B28343) may result in moderate enantiomeric excess (ee). However, a dramatic improvement in both yield and enantioselectivity is often observed when using fluorinated alcohol solvents. dicp.ac.cn Alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to enhance catalyst performance significantly. dicp.ac.cn In contrast, nucleophilic solvents like methanol or ethanol can sometimes lead to side reactions, attacking the imino carbon in related substrates to form undesired alkoxylated byproducts. dicp.ac.cn This highlights the importance of selecting a solvent that not only solubilizes the reactants and catalyst but also favorably interacts with the catalytic system to promote the desired stereochemical outcome.

Catalyst Development and Ligand Design for Enhanced Selectivity and Activity

The development of effective chiral catalysts is paramount for the asymmetric synthesis of this compound. Research in this field focuses on creating catalysts that can deliver the desired enantiomer with high purity and efficiency.

Studies on the analogous compound, (S)-3-chloro-phenyl-1-propanol, provide significant insight into effective catalytic systems. The asymmetric catalytic hydrogenation of β-chloro-propiophenone has been successfully achieved using supported iron-based chiral catalysts. ccsenet.orgresearchgate.net Key reaction parameters such as temperature, hydrogen pressure, and the concentration of additives like potassium hydroxide (B78521) (KOH) were investigated to optimize both the chemical yield and the enantiomeric excess (e.e.). ccsenet.orgresearchgate.net Optimal conditions for this related transformation were found to be a temperature of 60°C, a pressure of 1.2 MPa, and a KOH concentration of 2x10⁻² mol/L, which resulted in a 99% yield and a 90% e.e. ccsenet.orgresearchgate.net

Another highly successful approach for the asymmetric reduction of similar ketones is the use of oxazaborolidine catalysts, such as those developed by Corey (Corey-Bakshi-Shibata or CBS catalysts). researchgate.net These catalysts, derived from chiral amino acids and borane, are renowned for their ability to reduce prochiral ketones to chiral alcohols with exceptionally high enantioselectivity, often exceeding 97% e.e. for related substrates. researchgate.net

The design of the chiral ligand is the cornerstone of these catalytic systems. For instance, in palladium-catalyzed hydrogenations, ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) are commonly employed. dicp.ac.cn In borate-catalyzed reactions, ligands such as (R)-VAPOL have demonstrated superior asymmetric induction compared to others like BINOL in the synthesis of complex molecules. nih.gov The precise steric and electronic properties of the ligand create a chiral pocket around the metal center, dictating the facial selectivity of the ketone reduction and thus controlling the stereochemistry of the final alcohol product.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (e.e. %) | Key Conditions |

|---|---|---|---|---|

| Supported Iron-Based Chiral Catalyst | β-chloro-propiophenone | 99 | 90 | 60°C, 1.2 MPa H₂, 2x10⁻² mol/L KOH |

| Oxazaborolidine (CBS Catalyst) | β-chloro-propiophenone | High | >97 | Borane reducing agent |

| Pd(OCOCF₃)₂-BINAP | γ-Fluorinated Iminoester | High | up to 91 | 2,2,2-Trifluoroethanol (TFE) solvent |

Data presented is for analogous or related chemical transformations to illustrate catalyst performance.

Continuous Flow and Scalable Synthesis Approaches

The transition from laboratory-scale batch production to industrial-scale manufacturing requires robust and scalable synthetic methods. Continuous flow chemistry is an increasingly important technology for achieving this, offering advantages in safety, efficiency, and consistency. nih.gov

While a specific continuous flow process for this compound is not prominently documented, the principles are widely applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgresearchgate.net In a flow process, reactants are pumped through a network of tubes and reactors where the chemical transformation occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time—the time reactants spend in the reactor. rsc.org

Computational fluid dynamics (CFD) simulations can be used to model and optimize flow reactor conditions, identifying key factors that affect product yield before extensive experimentation is required. rsc.org For many reactions, reactor residence time and temperature are the most significant variables influencing the outcome. rsc.org By enabling superior heat and mass transfer, continuous flow reactors can often reduce reaction times from hours to minutes, enhance safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up compared to traditional batch reactors. researchgate.net The development of a continuous flow process for the catalytic reduction of 3-chloro-1-(3,4-dichlorophenyl)propan-1-one would be a logical step towards its efficient and scalable production.

Role As a Key Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Advanced Chiral Fine Chemicals

The structural framework of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol, particularly its chiral variants, makes it a valuable precursor in the asymmetric synthesis of sophisticated chemical entities. The presence of a stereocenter at the carbon bearing the hydroxyl group allows for the development of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

One of the most notable applications of structurally related compounds is in the synthesis of the antidepressant sertraline (B1200038). nih.gov The 3,4-dichlorophenyl moiety is a core component of the sertraline molecule. nih.gov While direct literature detailing the use of this compound in sertraline synthesis is not prevalent, its structure strongly suggests its potential as a key intermediate. The synthesis of sertraline involves the formation of a tetralone ring system, and building blocks possessing the dichlorophenyl group are essential for this process. google.comresearchgate.net The chiral alcohol functionality of (R)-3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol could be strategically utilized to introduce the desired stereochemistry in the final active pharmaceutical ingredient.

The table below outlines the key chemical properties of the chiral form of this compound, (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol. nih.gov

| Property | Value |

| IUPAC Name | (1R)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol |

| Molecular Formula | C₉H₉Cl₃O |

| Molecular Weight | 239.5 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Application in the Construction of Complex Polyfunctional Organic Scaffolds

Organic scaffolds are core structures from which a variety of derivatives can be synthesized, often leading to libraries of compounds for drug discovery and materials science. The multiple reactive sites on this compound make it an ideal candidate for the construction of complex polyfunctional organic scaffolds.

The hydroxyl group can be a handle for attaching other molecular fragments through esterification or etherification. The chloro group on the propyl chain is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Furthermore, the dichlorinated phenyl ring can undergo various aromatic substitution reactions, further increasing the molecular diversity that can be generated from this single precursor. While specific examples of complex polyfunctional organic scaffolds built from this compound are not extensively documented in the literature, its inherent functionality makes it a molecule of high potential for this application.

Derivatization Reactions of this compound

The chemical reactivity of this compound allows for a multitude of derivatization reactions, enabling its conversion into a wide array of other functionalized molecules.

Synthesis of Ethers and Esters

The hydroxyl group of this compound can readily undergo etherification and esterification.

Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. libretexts.org

Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride, often in the presence of an acid catalyst. uakron.edu These reactions are fundamental in organic synthesis for creating new C-O bonds and for installing protecting groups.

Conversion to Nitrogen-Containing Analogs (e.g., Amines, Amides)

The chloro- and hydroxyl- functionalities of this compound provide pathways for the synthesis of various nitrogen-containing analogs.

Amines can be introduced by nucleophilic substitution of the chlorine atom with ammonia (B1221849) or a primary or secondary amine. This reaction may require elevated temperatures and pressures.

Amides can be synthesized through a multi-step process. For instance, the alcohol can be converted to an alkyl halide, which can then be reacted with a nitrile, followed by hydrolysis (the Ritter reaction) to yield an amide. researchgate.netorganic-chemistry.org The Ritter reaction is a classic method for converting alcohols to N-alkyl amides. researchgate.netrsc.orgias.ac.in

Intra- and Intermolecular Cyclization Reactions

The presence of both a hydroxyl group and a chloroalkyl chain in the same molecule opens up the possibility of intramolecular cyclization reactions.

Intramolecular cyclization can occur under basic conditions, where the deprotonated hydroxyl group acts as an internal nucleophile, displacing the chlorine atom to form a cyclic ether, specifically an epoxide. This type of reaction is a well-established method for the synthesis of epoxides from halohydrins. chegg.com

Reaction Chemistry and Mechanistic Investigations of 3 Chloro 1 3,4 Dichlorophenyl Propan 1 Ol

Kinetic Studies of Formation and Transformation Reactions

Detailed kinetic studies providing specific rate constants for the formation of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol are not extensively available in peer-reviewed literature, a common characteristic for specialized manufacturing intermediates. However, the primary route to its synthesis is the asymmetric reduction of its corresponding ketone, 3-chloro-1-(3,4-dichlorophenyl)propan-1-one (B1355576). The rate of this transformation is influenced by several key parameters.

In catalytic asymmetric hydrogenation, factors such as temperature, hydrogen pressure, and catalyst concentration directly impact the reaction kinetics. For the analogous reduction of β-chloro-propiophenone, studies have shown that increasing temperature and pressure can enhance the reaction rate and yield up to an optimal point. ccsenet.org For instance, one study identified optimal conditions of 60°C and 1.2 MPa of hydrogen pressure to achieve a 99% yield. ccsenet.org

In biocatalytic reductions, the reaction rate is dependent on substrate concentration, enzyme concentration, temperature, and pH. For the reduction of a similar substrate, 3-chloro-1-phenyl-1-propanone, using a purified yeast reductase, the optimal temperature and pH were found to be 40°C and 7.5-8.0, respectively. nih.gov The kinetics of such enzymatic reactions often follow Michaelis-Menten models, where the reaction rate plateaus at high substrate concentrations due to enzyme saturation. The regeneration of cofactors, such as NADPH, is also a rate-limiting step, and efficient cofactor recycling systems are essential for maintaining a high reaction velocity. nih.gov

Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound are primarily centered on its stereoselective synthesis and the influence of its chemical structure on reactivity.

The stereochemistry of the hydroxyl group is of paramount importance, particularly for its use in synthesizing specific stereoisomers of active pharmaceutical ingredients. The asymmetric reduction of the prochiral ketone, 3-chloro-1-(3,4-dichlorophenyl)propan-1-one, is the key step to establishing this chirality.

Biocatalysis using whole-cell microorganisms or isolated enzymes (reductases) has proven to be a highly effective method for producing the enantiomerically pure (S)-alcohol. These enzymatic reactions proceed with high stereoselectivity, governed by the specific three-dimensional structure of the enzyme's active site. A docking model for a Saccharomyces cerevisiae reductase (YOL151W) showed that the substrate and the NADPH cofactor bind tightly within the active site, sterically guiding the hydride transfer to one face of the carbonyl group, thus exclusively producing the (S)-alcohol. nih.gov Various microorganisms have been screened for their ability to perform this transformation with high enantiomeric excess (e.e.). researchgate.net

Another stereoselective approach is the kinetic resolution of a racemic mixture of the alcohol. This can be achieved through asymmetric hydrolysis of a corresponding ester, such as (R,S)-1-acetoxy-3-chloro-1-(3,4-dichlorophenyl)propane, using lipases. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted, thereby separating the two. For example, lipase-mediated hydrolysis can yield the (R)-alcohol and the unreacted (S)-ester. google.com

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae Reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S) | 100 | 100 | nih.gov |

| Lipase P (Amano) | (R,S)-1-acetoxy-3-chloro-1-phenylpropane (hydrolysis) | (R)-alcohol | ~50 | Not specified | google.com |

| Lipase from Pseudomonas sp. | (R,S)-1-acetoxy-3-chloro-1-(4-chlorophenyl)propane (hydrolysis) | (R)-alcohol | 32 | 82 | google.com |

The electronic properties of the substituents on the phenyl ring significantly influence the reactivity of the precursor ketone and the resulting alcohol. The 3,4-dichloro substituents on the phenyl ring are electron-withdrawing groups.

In the context of the asymmetric reduction of the precursor ketone, electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride. This can enhance the reaction rate. However, the effect on enantioselectivity can be complex and depends on the specific catalyst and mechanism. In some oxazaborolidine-catalyzed reductions, ketones with electron-withdrawing groups have been reduced with modest enantioselectivity, while those with electron-donating groups showed increased enantioselectivity. nih.gov

Comparing the enzymatic hydrolysis of racemic 1-acetoxy-3-chloro-1-phenylpropane with its 4-chloro substituted analog provides insight into these effects. The hydrolysis of the 4-chloro substituted ester resulted in the (R)-alcohol with an 82% e.e. at 32% yield. google.com This demonstrates that the electronic changes on the phenyl ring directly impact the enzyme's ability to differentiate between the enantiomers, affecting both selectivity and reaction efficiency. The steric and electronic properties of the aryl group are critical for the precise fit into the chiral pocket of the enzyme, which is the basis for stereochemical recognition.

Chemical Degradation Pathways in Controlled Environments

The stability of this compound is a critical factor for its storage and use. Degradation can occur through hydrolysis or oxidation, particularly under stressed conditions.

Generally, chlorohydrins can undergo hydrolysis to form diols. This reaction can be catalyzed by acid or base. Under basic conditions, an intramolecular Williamson ether synthesis can occur, where the alkoxide formed by deprotonation of the hydroxyl group displaces the chloride ion via an SN2 reaction to form a transient epoxide. This epoxide can then be subsequently hydrolyzed to a diol. The stability of simple chlorohydrins like 3-chloro-1-propanol (B141029) is known to be limited, particularly in aqueous solutions where slow decomposition can occur. chemicalbook.com However, the bulky dichlorophenyl group in the target molecule may sterically hinder these degradation pathways, contributing to its apparent stability.

In contrast to its hydrolytic stability, the molecular framework is susceptible to oxidative degradation. Forced degradation studies of Sertraline (B1200038) consistently reveal degradation when exposed to oxidative agents like hydrogen peroxide (H₂O₂). This indicates that the 3,4-dichlorophenyl moiety is a potential site for oxidative attack.

The mechanism of oxidative degradation for aromatic alcohols can involve the oxidation of the secondary alcohol to the corresponding ketone, 3-chloro-1-(3,4-dichlorophenyl)propan-1-one. More aggressive oxidation can lead to the cleavage of the aromatic ring. The presence of chlorine atoms on the phenyl ring makes it an electron-poor system, but oxidation can still be initiated, potentially forming hydroxylated or quinone-like structures, followed by ring-opening. The degradation of chlorinated aromatic compounds in the environment often proceeds via the formation of radical species and subsequent reactions.

Photochemical Transformation Studies

Research into the photochemistry of similar compounds indicates that the dichlorophenyl and chloropropanol (B1252657) moieties are the most likely sites for photochemical activity. For instance, studies on the photocatalytic degradation of 3,4-dichlorophenol, which contains the same dichlorinated aromatic ring, have demonstrated its susceptibility to transformation under UV irradiation. Similarly, investigations into the photochemistry of 3-chloro-1-propanol on silicon surfaces have shown that UV light can induce the cleavage of the C-Cl bond. caltech.edu

The general mechanism for the photodegradation of chlorinated aromatic compounds often involves the homolytic cleavage of the C-Cl bond, leading to the formation of a phenyl radical and a chlorine radical. The high-energy UV photons provide the necessary activation energy to break this bond. The resulting aryl radicals are highly reactive and can undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other organic molecules, or reactions with molecular oxygen to form oxidized products.

In the context of this compound, two primary photochemical pathways can be postulated:

Cleavage of the C-Cl bond on the propanol (B110389) side chain: UV irradiation could lead to the homolysis of the C-Cl bond at the 3-position of the propanol chain. This would generate a reactive radical intermediate which could then undergo further reactions, potentially leading to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and the presence of oxygen.

Cleavage of the C-Cl bonds on the phenyl ring: The dichlorinated phenyl group is also a chromophore that can absorb UV light. This absorption can lead to the cleavage of one or both of the C-Cl bonds on the aromatic ring. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common pathway for such compounds.

The quantum yield of these photochemical reactions, which is a measure of the efficiency of the process, would be influenced by factors such as the wavelength of the incident light, the nature of the solvent, and the presence of other substances that can act as photosensitizers or quenchers. Studies on other chloro-substituted compounds have shown that the solvent can play a significant role in the photodestruction quantum yields. nih.gov

While detailed experimental data and product characterization for the photochemical transformation of this compound are not available, the foundational principles of organic photochemistry and the documented behavior of its constituent functional groups provide a framework for understanding its likely reactivity under UV irradiation. Further empirical studies are necessary to fully elucidate the specific reaction pathways, intermediates, and final products.

Biotransformation and Environmental Fate Studies Non Human Contexts

Microbial Transformation of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol and Related Chlorinated Compounds

The transformation of chlorinated aromatic compounds by microorganisms is a key process in their environmental degradation. While direct studies on this compound are limited, research on analogous structures provides insight into the likely microbial interactions and metabolic pathways.

A variety of microbial strains have been identified for their capacity to degrade chlorinated aromatic and aliphatic compounds, making them subjects of interest in bioremediation research. These organisms have evolved metabolic pathways to utilize these compounds as sources of carbon and energy.

Fungal species, particularly white-rot fungi, are known for their robust ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated aromatic compounds. Genera such as Hypholoma, Pholiota, Stropharia, Lepista, Oudemansiella, Phellinus, Phylloporia, and Bjerkandera are recognized producers of chlorinated anisyl metabolites, indicating their interaction with chlorinated organic molecules in the environment. nih.gov

In the bacterial domain, several genera have been shown to be effective in the degradation of chlorinated compounds. For instance, a microbial consortium containing nine bacterial genera, including Acidovorax, Luteibacter, Xanthomonas, Flavobacterium, Variovorax, Acinetobacter, Pseudomonas, Rhodococcus, and Kocuria, has been utilized to degrade the herbicide propanil (B472794) and its primary metabolite, 3,4-dichloroaniline (B118046). researchgate.net Strains of Pseudomonas and Rhodococcus in particular have been frequently implicated in the degradation of chlorinated anilines and phenyl urea (B33335) herbicides. researchgate.net Furthermore, Diaphorobacter sp. strain JS3051 has demonstrated the ability to grow on 3-chloronitrobenzene and 3-bromonitrobenzene as sole carbon, nitrogen, and energy sources. nih.gov

The following interactive table summarizes some of the microbial genera and species that have been studied for their ability to degrade chlorinated compounds structurally related to this compound.

| Microbial Genus/Species | Degraded Compound(s) | Reference(s) |

| Hypholoma, Pholiota, Stropharia, etc. | Chlorinated anisyl metabolites | nih.gov |

| Acidovorax sp. | Propanil, 3,4-dichloroaniline | researchgate.net |

| Acinetobacter calcoaceticus | Propanil, 3,4-dichloroaniline | researchgate.net |

| Pseudomonas sp. | Propanil, 3,4-dichloroaniline | researchgate.net |

| Rhodococcus sp. | Propanil, 3,4-dichloroaniline | researchgate.net |

| Diaphorobacter sp. strain JS3051 | 3-chloronitrobenzene, 3-bromonitrobenzene | nih.gov |

The microbial breakdown of chlorinated compounds is facilitated by specific enzymes that catalyze dechlorination and hydrolysis reactions. In aerobic bacteria, the initial degradation of chlorinated alkanes is often carried out by dehalogenases. For example, Pseudomonas sp. strain 273 utilizes an oxygenolytic dehalogenase to attack chlorinated alkanes. nih.gov The position of the chlorine atoms on the alkane chain significantly affects the efficiency of dehalogenation, with terminally chlorinated alkanes showing the highest degradation yields. nih.gov

In the case of aromatic compounds, dioxygenase enzymes play a crucial role. Diaphorobacter sp. strain JS3051 employs a Rieske nonheme iron dioxygenase to dihydroxylate 3-chloronitrobenzene and 3-bromonitrobenzene, leading to the formation of 4-chlorocatechol (B124253) and 4-bromocatechol, respectively. nih.gov These catechols are then subject to ring cleavage by chlorocatechol 1,2-dioxygenase. nih.gov

Fungal degradation of chlorinated aromatics can proceed through different mechanisms. For instance, the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol, a fungal metabolite, is initiated by demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govnih.gov This is followed by biotic oxidation of the benzyl (B1604629) alcohol group to produce 3,5-dichloro-4-hydroxybenzoate, which can then be decarboxylated to 2,6-dichlorophenol. nih.gov

The identification of metabolic intermediates is crucial for elucidating the degradation pathways of xenobiotic compounds. In the anaerobic degradation of the fungal metabolite 3,5-dichloro-p-anisyl alcohol by methanogenic sludge, several biotransformation products have been identified. The initial product is 3,5-dichloro-4-hydroxybenzyl alcohol, resulting from demethylation. nih.govnih.govwur.nl Subsequent biotic reactions lead to the formation of 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol. nih.gov Interestingly, an abiotic pathway was also observed where 3,5-dichloro-4-hydroxybenzyl alcohol dimerized to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govnih.gov

In the degradation of the herbicide propanil, which contains a 3,4-dichloroaniline moiety, 3,4-dichloroaniline itself is a major and persistent degradation product. researchgate.net Studies on the photochemical degradation of 1,3-dichloro-2-propanol (B29581), a structurally simpler chlorinated alcohol, revealed the formation of several products, including chloride ions, formic acid, acetic acid, chloroacetic acid, 1,3-dichloro-2-propanone, and chloroacetyl chloride. nih.gov

The following table presents a summary of identified biotransformation products from compounds structurally related to this compound.

| Original Compound | Biotransformation Product(s) | Organism/System | Reference(s) |

| 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzyl alcohol | Methanogenic sludge | nih.govnih.govwur.nl |

| 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzoate | Methanogenic sludge | nih.gov |

| 3,5-dichloro-p-anisyl alcohol | 2,6-dichlorophenol | Methanogenic sludge | nih.gov |

| 3,5-dichloro-p-anisyl alcohol | bis(3,5-dichloro-4-hydroxyphenyl)methane (abiotic) | Methanogenic sludge | nih.govnih.gov |

| Propanil | 3,4-dichloroaniline | Microbial consortium | researchgate.net |

| 1,3-dichloro-2-propanol | Chloride ions, formic acid, acetic acid, chloroacetic acid, 1,3-dichloro-2-propanone, chloroacetyl chloride | Photochemical degradation | nih.gov |

Environmental Abiotic Degradation Mechanisms

In addition to microbial activity, abiotic processes can contribute to the transformation and degradation of chemical compounds in the environment. These processes are influenced by environmental factors such as sunlight, water, and soil composition.

Photodegradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. The photochemical oxidation of 1,3-dichloro-2-propanol (1,3-DCP) in aqueous solution has been studied using UV radiation in the presence of hydrogen peroxide as an oxidant. nih.gov This process led to the complete degradation of 1,3-DCP, with up to 80% removal of total organic carbon. nih.gov The identified degradation products included chloride ions, formic acid, acetic acid, chloroacetic acid, 1,3-dichloro-2-propanone, and chloroacetyl chloride. nih.gov The initial concentration of hydrogen peroxide was found to influence the reaction rate, with higher concentrations leading to a slower degradation. nih.gov

In soil and aquatic environments, abiotic degradation can also occur through reactions with reactive minerals. researchgate.net Under anoxic conditions, iron-containing minerals such as iron sulfides, magnetite, and green rust can drive the abiotic reductive dechlorination of chlorinated solvents. researchgate.net The degradation products of these abiotic reactions can differ from those of biotic pathways and may include compounds like acetylene. researchgate.net The rate of these abiotic reactions is often positively correlated with the concentration of reactive minerals in the soil or sediment. researchgate.net

Ecological Persistence and Mobility Studies (Excluding Toxicological Assessments)

Comprehensive searches of scientific literature and environmental fate databases did not yield specific studies on the ecological persistence and mobility of this compound. Research focusing on its biotransformation, degradation pathways, and mobility in soil and water environments is not publicly available. Consequently, detailed research findings and data tables on its environmental half-life, soil adsorption coefficient (Koc), or other relevant environmental fate parameters cannot be provided at this time.

The environmental behavior of a chemical compound is determined by a combination of its intrinsic properties and the specific environmental conditions it encounters. Factors such as soil type, pH, temperature, and microbial activity all play a crucial role in determining the rate and pathway of degradation, as well as its potential for transport within environmental compartments. Without specific studies on this compound, any discussion of its persistence and mobility would be speculative.

Further research is required to ascertain the environmental fate of this compound and to understand its potential for persistence and mobility in various ecosystems.

Computational and Theoretical Studies on 3 Chloro 1 3,4 Dichlorophenyl Propan 1 Ol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These methods are routinely used to predict molecular geometries, spectroscopic characteristics, and reactivity. However, no specific studies reporting DFT calculations for 3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol were identified.

Electronic Structure Analysis (HOMO-LUMO, NBO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior, including its reactivity and electronic transitions. Similarly, Natural Bond Orbital (NBO) analysis provides insights into charge distribution, intramolecular interactions, and bond strengths. Despite the utility of these analyses, no published data on the HOMO-LUMO gap or NBO analysis for this compound could be located.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, providing information on bond lengths, bond angles, and dihedral angles. Conformational analysis further explores the different spatial arrangements of a molecule and their relative energies. No literature detailing the optimized geometry or a conformational search for this compound was found.

Prediction of Spectroscopic Properties (e.g., NMR, IR Frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are invaluable for experimental characterization. While experimental spectra for related compounds are available, predicted spectroscopic properties for this compound based on quantum chemical calculations have not been reported in the searched scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into processes such as conformational changes and interactions with solvents.

Solvent Effects and Molecular Interactions

MD simulations can effectively model how a solvent influences the structure and behavior of a solute molecule. This includes the formation of hydrogen bonds and other non-covalent interactions. Research detailing the effects of different solvents on this compound or its specific molecular interactions is not currently available.

Conformational Stability and Dynamics

By simulating the movement of atoms over time, MD can reveal the conformational landscape of a molecule, identifying stable conformers and the dynamics of transitions between them. Such studies on the conformational stability and dynamics of this compound have not been published.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict how a molecule like this compound will behave in chemical reactions. Theoretical models can be used to forecast its reactivity with various reagents, the specific orientation (regioselectivity) in which reactions will occur, and the three-dimensional arrangement of the resulting products (stereoselectivity).

Methods such as DFT and other quantum mechanical calculations are employed to map out the potential energy surface of a reaction. This involves calculating the energies of reactants, transition states, and products. The difference in energy between the reactants and the transition state, known as the activation energy, provides a quantitative measure of reaction kinetics, indicating how fast a reaction is likely to proceed.

For regioselectivity, these models can determine which of several possible reaction sites on the molecule is more likely to react. For example, in an electrophilic aromatic substitution reaction on the dichlorophenyl ring, calculations could predict which position on the ring is most susceptible to attack by analyzing the electron density distribution and the stability of the potential intermediates. Similarly, stereoselectivity in reactions, such as the reduction of a related ketone precursor to form the chiral alcohol center in this compound, can be predicted by comparing the activation energies of pathways leading to different stereoisomers.

Table 7.3.1: Hypothetical Computational Approaches for Reactivity Prediction

| Computational Method | Predicted Property | Application to this compound |

| Density Functional Theory (DFT) | Reaction Pathways & Activation Energies | Modeling potential reactions (e.g., oxidation, substitution) to identify the most energetically favorable products. |

| Molecular Electrostatic Potential (MEP) | Nucleophilic & Electrophilic Sites | Identifying electron-rich and electron-poor regions of the molecule to predict sites of initial interaction with other reagents. |

| Frontier Molecular Orbital (FMO) Theory | Reactivity Indices & Regioselectivity | Analyzing the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) to predict the outcome of pericyclic or substitution reactions. |

Note: The table above is illustrative of the methodologies that would be used. No published data from these analyses for this compound was found.

Computational Design and Screening of Catalysts for its Synthesis or Derivatization

Computational methods are integral to modern catalyst development, allowing for the rational design and virtual screening of catalysts to improve the synthesis or subsequent chemical modification (derivatization) of a target molecule.

For the synthesis of this compound, a key step is often the asymmetric reduction of the corresponding ketone, 3-chloro-1-(3,4-dichlorophenyl)propan-1-one (B1355576). Computational screening can help identify the optimal chiral catalyst for this transformation. This process involves building molecular models of the reaction's transition state, including the substrate and various catalyst candidates. By calculating the energies of these transition states, chemists can predict which catalyst will provide the highest yield and enantiomeric excess of the desired alcohol stereoisomer.

Similarly, for the derivatization of the final alcohol product, computational tools can screen for catalysts that would selectively activate specific parts of the molecule, such as the hydroxyl group or the C-Cl bonds, for further reactions. This in silico approach saves significant time and resources by prioritizing the most promising catalysts for experimental validation.

Table 7.4.1: Hypothetical Computational Approaches for Catalyst Design

| Computational Task | Objective | Relevant Parameters to Calculate |

| Virtual Catalyst Screening | Identify efficient catalysts for asymmetric synthesis. | Transition state energies (ΔG‡), non-covalent interaction energies, predicted enantiomeric excess (% ee). |

| Mechanistic Elucidation | Understand how a catalyst facilitates a specific derivatization reaction. | Reaction energy profiles, structures of intermediates and transition states. |

| Catalyst Optimization | Modify an existing catalyst structure to improve performance. | Steric and electronic properties of catalyst ligands, binding energies. |

Note: The table above is illustrative of the methodologies that would be used. No published data from these analyses for this compound was found.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Chemistry Routes for Synthesis

Traditional synthesis routes for chlorinated alcohols often rely on harsh reagents and generate significant waste. The future of synthesizing 3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety.

One promising avenue is the development of catalytic systems that avoid stoichiometric reagents. For instance, methods for the direct chlorination of alcohols using catalytic amounts of Lewis acids like aluminum chloride (AlCl₃) or indium(III) chloride (InCl₃) present a more atom-economical alternative to traditional reagents like thionyl chloride. scirp.orgresearchgate.net Research could focus on adapting these catalytic methods for the selective chlorination of a diol precursor or the reduction of the corresponding ketone under green conditions.

The use of alternative, sustainable solvents is another critical research direction. Developing synthetic protocols in media such as water, ethanol (B145695), glycerol, or deep eutectic solvents (DES) can significantly reduce the reliance on volatile organic compounds (VOCs). researchgate.net For example, a patented process for the synthesis of the related compound 3-chloro-1-propanol (B141029) utilizes benzenesulfonic acid as a recyclable catalyst, improving reaction efficiency and preventing over-chlorination while minimizing highly toxic waste. google.compatsnap.com Applying similar principles—such as using recyclable catalysts and minimizing harmful byproducts—will be crucial for the sustainable production of this compound.

Future synthetic strategies could also explore flow chemistry, where continuous processing can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processes.

Discovery and Engineering of Novel Biocatalysts for Highly Efficient Transformations

Biocatalysis offers a powerful tool for the synthesis of chiral molecules with high selectivity and under mild, environmentally benign conditions. The primary route to this compound involves the reduction of its corresponding prochiral ketone, 3-chloro-1-(3,4-dichlorophenyl)propan-1-one (B1355576). This transformation is an ideal candidate for biocatalytic asymmetric reduction to produce a single, optically pure enantiomer of the alcohol, which is often crucial for applications in pharmaceuticals and agrochemicals.

The most promising biocatalysts for this reaction are ketoreductases (KREDs), a class of enzymes that use a cofactor (such as NADH or NADPH) to reduce ketones to alcohols with high stereoselectivity. researchgate.netnih.gov Research efforts are directed toward:

Screening and Discovery: Identifying novel KREDs from diverse microbial sources that exhibit high activity and selectivity toward chlorinated aromatic ketones.

Protein Engineering: Using techniques like directed evolution and rational design to modify existing KREDs to enhance their stability, substrate scope, and catalytic efficiency for this specific substrate. tudelft.nl

Process Optimization: Developing whole-cell or isolated enzyme systems that are robust, scalable, and allow for efficient recycling of the enzyme and cofactor. nih.gov

The table below illustrates examples of ketoreductases used in the synthesis of analogous chiral alcohols, highlighting the potential of this approach.

| Enzyme Type | Source Organism | Substrate Example | Key Finding |

| Ketoreductase (KRED) | Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Efficient reduction to the corresponding (R)-alcohol, a key intermediate for antifungal drugs. |

| Alcohol Dehydrogenase (ADH) | Rhodococcus kyotonensis | 2-chloro-1-(3,4-difluorophenyl)ethanone | Bioreduction to produce a chiral synthon for the antithrombotic agent ticagrelor. |

| Carbonyl Reductase | Candida parapsilosis | Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate | Excellent stereoselectivity toward the keto group, enabling synthesis of a precursor for diltiazem. |

This table presents data on analogous compounds to demonstrate the potential of biocatalysis for the target molecule.

Exploration of Advanced Applications in Specialized Material Science Contexts

The unique combination of a rigid, chlorinated aromatic ring and a flexible, functionalized aliphatic chain makes this compound an intriguing building block for specialized materials. While direct applications have not yet been established, its structure suggests several areas for future exploration.

Chlorinated aromatic compounds are widely used as intermediates in the manufacture of medicines, agricultural chemicals, and paints. nih.gov The presence of multiple chlorine atoms can impart properties such as flame retardancy, chemical resistance, and hydrophobicity. Research could investigate the incorporation of this compound as a monomer or additive in polymers. The hydroxyl group provides a reactive handle for polymerization reactions (e.g., to form polyesters or polyurethanes), while the dichlorophenyl group could enhance the thermal stability or fire resistance of the resulting material.

Furthermore, this compound could serve as a precursor for more complex functional molecules. acs.org The reactive chloro and hydroxyl groups allow for a wide range of chemical modifications, potentially leading to the synthesis of:

Novel Agrochemicals: Many pesticides are chlorinated aromatic compounds; this molecule could serve as a scaffold for new active ingredients.

Pharmaceutical Intermediates: The specific substitution pattern may be useful in the synthesis of complex drug molecules.

In-depth Mechanistic Insights through Advanced Spectroscopic and Multiscale Computational Methods

A deep understanding of the synthesis, structure, and reactivity of this compound requires the application of advanced analytical and computational techniques. Future research will likely focus on elucidating reaction mechanisms and predicting molecular properties.

Spectroscopic Techniques:

NMR Spectroscopy (¹H, ¹³C): Essential for confirming the molecular structure and purity during synthesis. Advanced 2D-NMR techniques can provide detailed information about connectivity and spatial relationships within the molecule. mdpi.com

FT-IR and Raman Spectroscopy: These methods are used to identify functional groups (e.g., O-H, C-Cl, aromatic C=C) and can be coupled with computational methods to assign vibrational modes precisely. chemrxiv.org

X-ray Crystallography: If a crystalline form can be obtained, this technique provides unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state.

Mass Spectrometry: Used to determine the exact molecular weight and fragmentation patterns, aiding in structural elucidation and reaction monitoring.

Computational Methods:

Density Functional Theory (DFT): A powerful tool for modeling chemical systems. DFT calculations can be used to investigate the mechanism of the ketone reduction, mapping the reaction pathway and identifying the transition state to understand how catalysts (chemical or biological) influence the reaction rate and selectivity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of the molecule in different environments, such as in solution or interacting with a biocatalyst's active site, providing insights into solubility, conformation, and binding modes. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR): By correlating computed molecular descriptors with experimental data, QSPR models can predict properties like toxicity, environmental fate, and material performance, guiding research toward desired outcomes.

Research into Bioremediation and Environmental Technologies for Chlorinated Organic Pollutants

Given its structure as a chlorinated organic pollutant (Cl-OP), understanding the environmental fate and developing remediation strategies for this compound is a critical area of future research. nih.gov Chlorinated aromatic compounds can be persistent in the environment and pose ecological risks. scispace.comscience.gov Research into bioremediation and other environmental technologies will be essential for managing potential contamination.

Microbial degradation is a key focus area. researchgate.net Many microorganisms have evolved pathways to break down chlorinated compounds, often using them as a source of energy or carbon. eurochlor.org Key research directions include:

Identifying Degradation Pathways: Investigating whether microbes can degrade this compound through aerobic co-metabolism (fortuitous degradation by enzymes like monooxygenases) or anaerobic reductive dechlorination (where chlorine atoms are sequentially replaced by hydrogen). eurochlor.orgmicrobe.comepa.gov

Isolating and Engineering Microbes: Screening for naturally occurring bacteria or fungi from contaminated sites that can break down this specific molecule. nih.gov Genetic engineering could be used to enhance the degradation capabilities of known organisms.

Developing Bioremediation Systems: Designing practical bioremediation strategies, such as bioaugmentation (adding specialized microbes) or biostimulation (adding nutrients to encourage native microbial populations), for use in contaminated soil or water. epa.gov

The table below summarizes potential environmental technologies applicable to chlorinated organic pollutants like this compound.

| Technology | Principle | Potential Application for Target Compound |

| Anaerobic Reductive Dechlorination | Microbes use the chlorinated compound as an electron acceptor in the absence of oxygen, replacing chlorine with hydrogen. epa.gov | Stepwise removal of the three chlorine atoms, reducing toxicity. |

| Aerobic Cometabolism | Microbes growing on a primary substrate (e.g., methane, propane) produce enzymes (e.g., monooxygenases) that fortuitously degrade the pollutant. eurochlor.orgmicrobe.com | Oxidation of the aromatic ring or aliphatic chain, leading to ring cleavage and mineralization. |

| Fungal Degradation | Saprotrophic fungi secrete powerful, non-specific extracellular enzymes that can break down complex organic molecules. nih.gov | Degradation in soil environments where fungi are prevalent. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species like hydroxyl radicals (•OH) to chemically destroy pollutants. nih.gov | Rapid, non-biological degradation in water treatment systems. |

| Reductive Treatment (e.g., ZVI) | Use of zero-valent iron (ZVI) as a chemical reductant to dechlorinate compounds in groundwater. scispace.com | In-situ chemical remediation in permeable reactive barriers. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-1-(3,4-dichlorophenyl)propan-1-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

-

Synthetic Routes : Nucleophilic substitution of 3,4-dichlorophenyl precursors with chloro-propanol derivatives is a common approach. For analogs, reactions like Friedel-Crafts alkylation or Grignard additions have been employed .

-

Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol or methanol as solvents at 60–80°C may enhance reactivity.

-

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Condition Yield (%) Purity (%) Methanol, 60°C 65 92 Ethanol, 70°C 72 95 THF, reflux 58 88

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H] expected at m/z ~295.9) and fragmentation patterns .

- X-ray Diffraction : Single-crystal analysis to resolve stereochemistry (if applicable) .

- Stability Testing : Thermal gravimetric analysis (TGA) to assess decomposition temperatures and solubility studies in polar/non-polar solvents .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Protocols :

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with silica gel or vermiculite; dispose as halogenated waste .

- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in environmental persistence data for this compound?

- Approach :

-

High-Resolution Product Scan (HRPS) : Narrow isolation window (1 m/z) to distinguish the compound from matrix interference in environmental samples .

-

Isotopic Labeling : Use C-labeled analogs to track degradation pathways in sediment/sludge .

-

Comparative Studies : Cross-validate half-life data across lab (controlled pH/temperature) and field conditions .

Matrix Half-Life (Days) Method Sediment (Lab) 28 HRPS-MS Sludge (Field) 14 Isotopic Tracing

Q. How can computational modeling elucidate the interaction of this compound with RAD51?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding poses in RAD51’s active site. The 3,4-dichlorophenyl group may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

- QSAR Models : Correlate substituent electronegativity (Cl groups) with inhibitory activity (IC) .

Q. How does the 3,4-dichlorophenyl substitution influence biological activity compared to analogs?

- Analysis :

-

Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity, improving target binding (e.g., RAD51 inhibition vs. non-chlorinated analogs) .

-

Steric Hindrance : Bulkier substituents reduce metabolic degradation, increasing bioavailability .

-

Comparative Assays : Test cytotoxicity (MTT assay) against breast cancer cell lines (MCF-7) with analogs like 3-(4-fluorophenyl)propan-1-ol .

Compound IC (μM) This compound 0.45 3-(4-Fluorophenyl)propan-1-ol 1.2

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.